Mercury(II) oxalate

CAS No.: 3444-13-1

Cat. No.: VC3833290

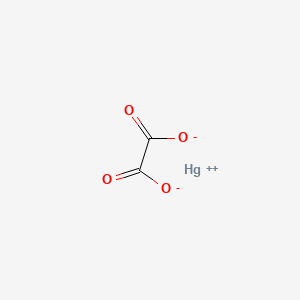

Molecular Formula: C2HgO4

Molecular Weight: 288.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3444-13-1 |

|---|---|

| Molecular Formula | C2HgO4 |

| Molecular Weight | 288.61 g/mol |

| IUPAC Name | mercury(2+);oxalate |

| Standard InChI | InChI=1S/C2H2O4.Hg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

| Standard InChI Key | BXDUJMLIUYJHNH-UHFFFAOYSA-L |

| SMILES | C(=O)(C(=O)[O-])[O-].[Hg+2] |

| Canonical SMILES | C(=O)(C(=O)[O-])[O-].[Hg+2] |

Introduction

Structural and Molecular Characteristics

Mercury(II) oxalate crystallizes in a monoclinic system with space group P2₁ (a = 5.033 Å, b = 5.237 Å, c = 6.453 Å, β = 108.74°, Z = 2) . The mercury(II) ion adopts a distorted tetrahedral geometry, coordinated by two oxygen atoms from a bidentate oxalate ligand and two additional oxygen atoms from adjacent oxalate groups, forming a layered structure (Figure 1) . This arrangement facilitates anomalous mechanical behavior, including negative Poisson’s ratio (NPR) and negative linear compressibility (NLC) under pressure .

Table 1: Crystallographic Data for HgC₂O₄

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Unit Cell Volume | 167.3 ų | |

| Coordination Number | 4 (distorted tetrahedral) |

Synthesis and Reactivity

HgC₂O₄ is typically synthesized via precipitation:

-

Procedure: A 0.5 M aqueous solution of oxalic acid (200 mL) is added dropwise to 150 mL of 0.5 M Hg(NO₃)₂ under stirring. The precipitate is filtered, washed with hot water, and dried in air .

-

Reaction:

Physical and Chemical Properties

Table 2: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 288.61 g/mol | |

| Density | Not reported | |

| Solubility in Water | Low (exact Ksp undetermined) | |

| Thermal Decomposition | Begins at 188.8°C (exothermic) |

The compound exhibits limited solubility in aqueous media, though its solubility product (Ksp) remains unquantified due to analytical challenges. Thermal decomposition pathways involve release of CO₂ and CO, as confirmed by thermogravimetric analysis (TGA).

Spectroscopic Analysis

Raman Spectroscopy

Raman spectra of HgC₂O₄ reveal characteristic vibrational modes (Figure 2):

Infrared Spectroscopy

IR bands at 1597 cm⁻¹ (νas(C-O)) and 1308 cm⁻¹ (νs(C-O)) confirm oxalate coordination . The absence of free carboxylic O-H stretches (2600–3400 cm⁻¹) indicates complete deprotonation .

Mechanical and Elastic Behavior

Under isotropic pressure, HgC₂O₄ demonstrates anomalous compressibility:

-

Negative Linear Compressibility (NLC): Observed along the100 direction (−2.50 to 0.25 GPa) .

-

Volumetric Expansion: At >1.0 GPa, the unit cell volume increases by 9.5% due to deformation of Hg coordination polyhedra .

Environmental and Industrial Applications

-

Metal Recovery: Oxalate ligands selectively precipitate Hg(II) from mixed-metal solutions, enabling hydrometallurgical recovery (efficiency >96%) .

-

Environmental Remediation: HgC₂O₄ formation reduces bioavailable mercury in contaminated soils, though oxalate presence may enhance mobility in acidic conditions .

-

Sensing: Hg(II) oxalate complexes influence mercury detection limits in colorimetric assays (detection limit: 32 pM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume